3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane
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Overview
Description
AQW-051 is a novel, potent, and selective partial agonist of the alpha-7 nicotinic acetylcholine receptor. This compound has been developed by Novartis for the treatment of cognitive deficits associated with neurological disorders such as schizophrenia, Alzheimer’s disease, and Parkinson’s disease . AQW-051 has shown promising results in preclinical and clinical studies, demonstrating its potential as a cognitive-enhancing agent .
Preparation Methods
The synthesis of AQW-051 involves several steps, starting with the preparation of the key intermediate, (3R)-3-{[6-(4-methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane . The synthetic route includes the following steps:
Formation of the pyridine ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of the phenyl group: The phenyl group is introduced through a substitution reaction, where a suitable phenyl derivative is reacted with the pyridine intermediate.
Formation of the azabicyclo[2.2.2]octane ring: The azabicyclo[2.2.2]octane ring is formed through a cyclization reaction, where the pyridine-phenyl intermediate is reacted with a suitable cyclizing agent.
Final coupling reaction: The final step involves the coupling of the azabicyclo[2.2.2]octane intermediate with the pyridine-phenyl intermediate to form AQW-051.
Industrial production methods for AQW-051 involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts .
Chemical Reactions Analysis
AQW-051 undergoes several types of chemical reactions, including:
Oxidation: AQW-051 can undergo oxidation reactions, where it is converted to its oxidized form through the addition of oxygen or the removal of hydrogen.
Reduction: AQW-051 can also undergo reduction reactions, where it is converted to its reduced form through the addition of hydrogen or the removal of oxygen.
Substitution: AQW-051 can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents such as halogens . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
AQW-051 has a wide range of scientific research applications, including:
Chemistry: AQW-051 is used as a tool compound to study the structure and function of the alpha-7 nicotinic acetylcholine receptor.
Medicine: AQW-051 is being investigated as a potential treatment for cognitive deficits associated with neurological disorders such as schizophrenia, Alzheimer’s disease, and Parkinson’s disease It has shown promising results in preclinical and clinical studies, demonstrating its potential as a cognitive-enhancing agent.
Mechanism of Action
AQW-051 exerts its effects by selectively binding to and activating the alpha-7 nicotinic acetylcholine receptor . This receptor is a ligand-gated ion channel that is widely expressed in the central nervous system and plays a key role in neurotransmission, synaptic plasticity, and cognitive function . By activating this receptor, AQW-051 enhances the release of neurotransmitters such as acetylcholine and dopamine, leading to improved cognitive function .
Comparison with Similar Compounds
Biological Activity
3-{[6-(4-Methylphenyl)pyridin-3-yl]oxy}-1-azabicyclo[2.2.2]octane, also known as AQW-051 or VQW-765, is a synthetic compound with a unique bicyclic structure that has garnered attention for its potential therapeutic applications, particularly in cognitive disorders such as schizophrenia, Alzheimer's disease, and Parkinson's disease. This article explores the biological activity of this compound, focusing on its interactions with nicotinic acetylcholine receptors, specifically the α7 subtype, and its implications for cognitive enhancement.
- Molecular Formula : C₁₉H₂₂N₂O
- Molecular Weight : 310.39 g/mol
- IUPAC Name : 3-[6-(4-methylphenyl)pyridin-3-yl]oxy-1-azabicyclo[2.2.2]octane
The primary biological activity of AQW-051 involves its role as a partial agonist at the α7 nicotinic acetylcholine receptor (nAChR). This receptor is crucial for various cognitive functions, including learning and memory. The compound's selective binding to the α7 subtype allows it to modulate cholinergic signaling pathways effectively, leading to enhanced neurotransmission and potential improvements in cognitive performance.
Interaction Studies
Research has demonstrated that AQW-051 selectively binds to α7 nAChRs, influencing synaptic transmission and neuroplasticity. Techniques such as radioligand binding assays and electrophysiological recordings have been employed to evaluate the compound's efficacy and selectivity in various studies.
Biological Activity and Therapeutic Potential
Numerous studies have highlighted the therapeutic potential of AQW-051 in treating cognitive deficits associated with neurodegenerative diseases:
- Cognitive Enhancement : Animal model studies indicate that AQW-051 can enhance cognitive performance, suggesting its utility in managing symptoms of cognitive decline related to conditions like Alzheimer's disease.
- Neuroprotective Effects : The compound exhibits neuroprotective properties by modulating excitatory neurotransmission, which may help mitigate neuronal damage in neurodegenerative disorders.
- Potential Applications : Given its mechanism of action, AQW-051 is being investigated for applications beyond cognitive enhancement, including potential roles in managing anxiety and mood disorders due to its influence on cholinergic systems.
Comparative Analysis with Similar Compounds
To contextualize AQW-051's biological activity, a comparison with structurally similar compounds is useful:
Compound Name | Structure Type | Biological Activity |
---|---|---|
1-Azabicyclo[2.2.2]octane | Bicyclic | Nicotinic receptor modulation |
Anabasine | Alkaloid | Nicotinic receptor agonist; effects on cognition |
Varenicline | Partial agonist | Smoking cessation; cognitive enhancement |
Galantamine | Alkaloid | Acetylcholinesterase inhibitor; Alzheimer's treatment |
AQW-051's selective action on the α7 nicotinic receptor subtype distinguishes it from these compounds, potentially allowing for targeted therapeutic effects without broader cholinergic activation.
Case Studies and Research Findings
Several key studies have contributed to the understanding of AQW-051's biological activity:
- Cognitive Performance Studies : In a study involving rodent models, administration of AQW-051 resulted in significant improvements in tasks measuring learning and memory compared to control groups.
- Neuroprotective Studies : Research has shown that AQW-051 can reduce neuronal apoptosis in models of neurodegeneration, indicating its potential as a protective agent against cognitive decline.
- Pharmacokinetics : Studies on the pharmacokinetic profile of AQW-051 indicate good brain penetration and a favorable distribution profile, which are crucial for its effectiveness as a therapeutic agent.
Properties
Molecular Formula |
C19H22N2O |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
3-[6-(4-methylphenyl)pyridin-3-yl]oxy-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C19H22N2O/c1-14-2-4-15(5-3-14)18-7-6-17(12-20-18)22-19-13-21-10-8-16(19)9-11-21/h2-7,12,16,19H,8-11,13H2,1H3 |
InChI Key |
NPDLTEZXGWRMLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(C=C2)OC3CN4CCC3CC4 |
Origin of Product |
United States |
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